
N-(4-tert-Butylbenzyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-tert-Butylbenzyl)aniline (TBBAn) is an aromatic amine that is commonly used in industrial and scientific applications. It is a chemical intermediate that is used in the synthesis of various compounds and materials, and has been studied for its potential therapeutic applications. TBBAn has been found to be effective in the treatment of certain diseases, and has been used in laboratory experiments to examine the biochemical and physiological effects of various compounds.
Scientific Research Applications
N-(4-tert-Butylbenzyl)aniline has been studied for its potential therapeutic applications in the treatment of diseases such as cancer, diabetes, and Alzheimer’s disease. It has also been used in laboratory experiments to study the biochemical and physiological effects of various compounds. N-(4-tert-Butylbenzyl)aniline has been found to be an effective inhibitor of the enzyme xanthine oxidase, which is involved in the metabolism of purines and uric acid. In addition, it has been found to inhibit the activity of other enzymes, including cyclooxygenase-2, which is involved in the synthesis of prostaglandins.
Mechanism Of Action
The mechanism of action of N-(4-tert-Butylbenzyl)aniline is not yet fully understood. However, it is believed that N-(4-tert-Butylbenzyl)aniline acts as an inhibitor of certain enzymes, such as xanthine oxidase and cyclooxygenase-2. In addition, it has been found to inhibit the activity of other enzymes, such as tyrosine hydroxylase and monoamine oxidase.
Biochemical and Physiological Effects
N-(4-tert-Butylbenzyl)aniline has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of xanthine oxidase, which is involved in the metabolism of purines and uric acid. In addition, it has been found to inhibit the activity of other enzymes, including cyclooxygenase-2, which is involved in the synthesis of prostaglandins. N-(4-tert-Butylbenzyl)aniline has also been found to have anti-inflammatory and anti-oxidant properties, and has been found to have a protective effect against oxidative stress.
Advantages And Limitations For Lab Experiments
The use of N-(4-tert-Butylbenzyl)aniline in laboratory experiments has a number of advantages. It is relatively inexpensive and easy to obtain, and it has a high yield in the synthesis reaction. In addition, it is a relatively stable compound and has a long shelf life. However, there are also some limitations to its use in laboratory experiments. It is toxic in high concentrations, and it can be difficult to control the concentration of the compound in the reaction mixture.
Future Directions
The potential future directions for the use of N-(4-tert-Butylbenzyl)aniline include its use in the development of new therapeutic agents for the treatment of diseases such as cancer, diabetes, and Alzheimer’s disease. In addition, it could be used in the development of new compounds for the treatment of inflammation, oxidative stress, and other conditions. Furthermore, it could be used in the development of new compounds for the synthesis of materials with unique properties. Finally, it could be used in the development of new compounds for the study of biochemical and physiological processes.
Synthesis Methods
N-(4-tert-Butylbenzyl)aniline can be synthesized by the reaction of 4-bromo-N-tert-butylbenzamide with aniline in the presence of sodium hydroxide. The reaction is typically conducted at a temperature of 80-100°C for 2-4 hours, and the product is then isolated by distillation. The yield of the reaction is usually greater than 90%.
properties
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N/c1-17(2,3)15-11-9-14(10-12-15)13-18-16-7-5-4-6-8-16/h4-12,18H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAVPLXNUBVKPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-Butylbenzyl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

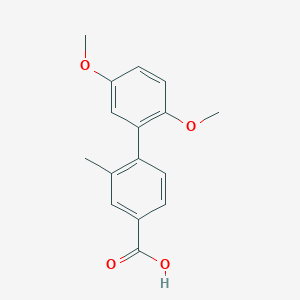
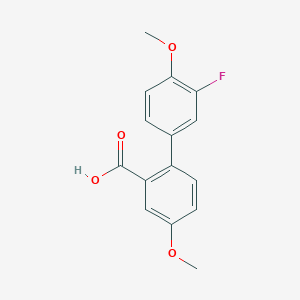
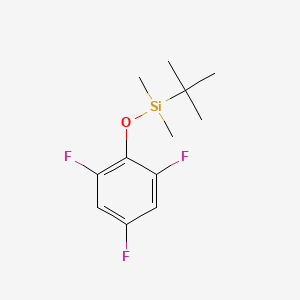
![Dichloro[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(IV), 98%](/img/structure/B6289172.png)
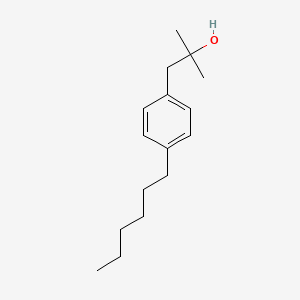
![Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II), 98%](/img/structure/B6289176.png)
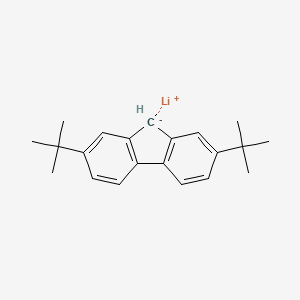
![(2,6-Diisopropyl-phenyl)-[6-(2,4,6-triisopropyl-phenyl)-pyridin-2-yl]-amine](/img/structure/B6289189.png)
![(3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin, 98%, (99% ee)](/img/structure/B6289199.png)




